Methyl chlorothiolformate
Overview
Description
Methyl chlorothiolformate is an organosulfur compound with the chemical formula CH₃SCOCl. It is a colorless to yellowish liquid with a pungent odor. This compound is a member of the chlorothioformate family, which are derivatives of thioformic acid. This compound is used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Target of Action
Methyl chlorothiolformate, also known as S-Methyl chlorothioformate, is a chemical compound used in organic synthesis . The primary targets of this compound are functional groups such as carboxylic acids, amines, and phenols . These functional groups play crucial roles in various biochemical reactions, serving as the sites for reactions to occur.
Mode of Action
This compound interacts with its targets by derivatizing them . This means it chemically modifies these functional groups, altering their properties and reactivity. For example, it can activate 3-acylpyridines for nucleophilic addition with alkynyltin reagents to form 2,3-disubstituted 1,2-dihydropyridines .
Result of Action
The result of this compound’s action is the formation of new compounds through the derivatization of functional groups . This can lead to the creation of a wide variety of compounds with different properties and functions, depending on the specific functional groups involved and the conditions of the reaction.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s known that the compound hydrolyzes in the presence of water . Therefore, the presence of water in the reaction environment could affect the compound’s stability and its ability to derivatize functional groups.
Biochemical Analysis
Biochemical Properties
Methyl chlorothiolformate is generally used for the derivatization of functional groups such as carboxylic acids, amines, and phenols . It interacts with these biomolecules, altering their chemical structure and properties. The nature of these interactions is primarily covalent bonding, where this compound provides a methyl group to the biomolecule .
Molecular Mechanism
This can lead to changes in gene expression and enzyme activity, as the addition of a methyl group can alter the function of biomolecules .
Temporal Effects in Laboratory Settings
It is known that this compound hydrolyzes in water to form methanol, hydrochloric acid, and carbon dioxide . This decomposition happens violently in the presence of steam, causing foaming .
Metabolic Pathways
Given its role in the derivatization of functional groups, it may interact with enzymes or cofactors involved in these biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl chlorothiolformate can be synthesized through the reaction of methanethiol with phosgene. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows:
CH3SH+COCl2→CH3SCOCl+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where methanethiol and phosgene are combined under controlled temperatures and pressures. The process is designed to maximize yield and minimize the release of hazardous byproducts.
Chemical Reactions Analysis
Types of Reactions
Methyl chlorothiolformate undergoes various chemical reactions, including:
Aminolysis: Reaction with amines to form thiocarbamates.
Hydrolysis: Reaction with water to produce methanethiol and carbon dioxide.
Common Reagents and Conditions
Solvolysis: Common solvents include alcohols and aqueous solutions.
Aminolysis: Typically involves secondary alicyclic amines under mild conditions.
Hydrolysis: Occurs readily in the presence of water, often under ambient conditions.
Major Products Formed
Solvolysis: Produces a variety of products depending on the solvent, such as esters or acids.
Aminolysis: Forms thiocarbamates.
Hydrolysis: Yields methanethiol and carbon dioxide.
Scientific Research Applications
Methyl chlorothiolformate has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Methyl chloroformate (CH₃OCOCl): Similar in structure but contains an oxygen atom instead of sulfur.
Ethyl chlorothioformate (C₂H₅SCOCl): Similar but with an ethyl group instead of a methyl group.
Phenyl chlorothioformate (C₆H₅SCOCl): Contains a phenyl group instead of a methyl group.
Uniqueness
Methyl chlorothiolformate is unique due to the presence of the sulfur atom, which imparts different reactivity and properties compared to its oxygen-containing analogs. The sulfur atom makes the compound more nucleophilic and affects its solvolysis and aminolysis reactions .
Properties
IUPAC Name |
S-methyl chloromethanethioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClOS/c1-5-2(3)4/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSUCTSXOROPBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40939744 | |
Record name | S-Methyl carbonochloridothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40939744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18369-83-0, 2812-72-8 | |
Record name | Methyl chlorothioformate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18369-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S-Methyl carbonochloridothioate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002812728 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Formic acid, chlorothio-, S-methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018369830 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-Methyl carbonochloridothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40939744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-methyl chlorothioformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.389 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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